molecular formula C18H21N3 B5489477 1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine

1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine

Cat. No.: B5489477
M. Wt: 279.4 g/mol
InChI Key: PPODLARJHQHUIQ-UHFFFAOYSA-N
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Description

1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound featuring a pyrrolo[3,4-d]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and phenylethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine: Lacks the phenylethyl substituent, resulting in different chemical and biological properties.

    1,4,5,7-tetramethyl-6-(1-methylpropyl)-6H-pyrrolo[3,4-d]pyridazine: Features a different alkyl substituent, which can affect its reactivity and applications.

Uniqueness

1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine is unique due to the presence of the phenylethyl group, which imparts distinct steric and electronic effects

Properties

IUPAC Name

1,4,5,7-tetramethyl-6-(1-phenylethyl)pyrrolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-11-17-14(4)21(13(3)16-9-7-6-8-10-16)15(5)18(17)12(2)20-19-11/h6-10,13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPODLARJHQHUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN=C(C2=C(N1C(C)C3=CC=CC=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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